Cas no 45859-82-3 (5-bromo-1-benzothiophen-3-amine)

5-bromo-1-benzothiophen-3-amine structure
45859-82-3 structure
商品名:5-bromo-1-benzothiophen-3-amine
CAS番号:45859-82-3
MF:C8H6BrNS
メガワット:228.108939647675
CID:4817315
PubChem ID:92134656

5-bromo-1-benzothiophen-3-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromobenzo[b]thiophen-3-amine
    • Benzo[b]thiophen-3-amine, 5-bromo-
    • 5-Bromo-1-benzothiophene-3-amine
    • 5-bromo-1-benzothiophen-3-amine
    • 45859-82-3
    • SCHEMBL21954333
    • EN300-1116215
    • G71047
    • インチ: 1S/C8H6BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2
    • InChIKey: MWVCAEOMDRHVQF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C(=CS2)N

計算された属性

  • せいみつぶんしりょう: 226.94043g/mol
  • どういたいしつりょう: 226.94043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 54.3

5-bromo-1-benzothiophen-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116215-1g
5-bromo-1-benzothiophen-3-amine
45859-82-3 95%
1g
$1029.0 2023-10-27
Enamine
EN300-1116215-10.0g
5-bromo-1-benzothiophen-3-amine
45859-82-3
10g
$4421.0 2023-06-09
1PlusChem
1P01K1DX-1g
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
1g
$726.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1100760-100mg
Benzo[b]thiophen-3-amine, 5-bromo-
45859-82-3 98%
100mg
¥1261.00 2024-05-12
1PlusChem
1P01K1DX-100mg
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
100mg
$159.00 2024-05-02
Chemenu
CM520596-250mg
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
250mg
$314 2024-07-16
Ambeed
A473502-250mg
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
250mg
$317.0 2025-03-18
Crysdot LLC
CD11121571-1g
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
1g
$842 2024-07-17
Alichem
A169005194-1g
5-Bromobenzo[b]thiophen-3-amine
45859-82-3 95%
1g
$697.68 2023-09-01
Enamine
EN300-1116215-5g
5-bromo-1-benzothiophen-3-amine
45859-82-3 95%
5g
$2981.0 2023-10-27

5-bromo-1-benzothiophen-3-amine 関連文献

5-bromo-1-benzothiophen-3-amineに関する追加情報

Introduction to 5-bromo-1-benzothiophen-3-amine (CAS No. 45859-82-3)

5-bromo-1-benzothiophen-3-amine, identified by its Chemical Abstracts Service (CAS) number 45859-82-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiophene class, characterized by a fused benzene and thiophene ring system, which is a common structural motif in biologically active molecules. The presence of both bromine and amine functional groups on the benzothiophene core enhances its utility as a versatile intermediate in synthetic chemistry and drug development.

The structural features of 5-bromo-1-benzothiophen-3-amine make it a valuable building block for the synthesis of more complex molecules. The bromine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are widely employed in constructing carbon-carbon bonds. Meanwhile, the amine group at the 3-position can be further modified through various chemical transformations, including acylation, alkylation, or diazotization, to introduce additional pharmacophoric elements.

In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated biological activities. Studies have shown that compounds containing the benzothiophene scaffold exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) activities. The introduction of halogen atoms, such as bromine, into these structures often enhances their binding affinity to biological targets by improving lipophilicity and interactions with aromatic pockets in proteins.

5-bromo-1-benzothiophen-3-amine has been explored in several research contexts. One notable area is its application as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in cancer therapy. By modifying the benzothiophene core with appropriate substituents, researchers have developed small-molecule inhibitors that can modulate kinase activity. The bromine substituent in 5-bromo-1-benzothiophen-3-amine allows for convenient introduction of additional aromatic groups through cross-coupling reactions, facilitating the construction of potent kinase inhibitors.

Another significant application of 5-bromo-1-benzothiophen-3-amine is in the development of novel antimicrobial agents. Antibiotic resistance poses a major global health challenge, necessitating the discovery of new therapeutic compounds. Benzothiophene derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The amine group in 5-bromo-1-benzothiophen-3-amine can be functionalized to introduce charged or polar moieties that enhance interactions with bacterial targets.

Recent advancements in computational chemistry and drug design have further highlighted the potential of 5-bromo-1-benzothiophen-3-amine as a lead compound. Molecular modeling studies have demonstrated that modifications to the benzothiophene core can fine-tune binding properties to specific biological targets. For instance, computational screening has identified analogs of 5-bromo-1-benzothiophen-3-amine that exhibit improved binding affinities for certain kinases or microbial enzymes. These insights have guided synthetic efforts toward optimizing potency and selectivity.

The synthesis of 5-bromo-1-benzothiophen-3-amine typically involves multi-step organic transformations starting from readily available precursors. A common approach involves the bromination of a substituted benzothiophene followed by nucleophilic substitution at the 3-position to introduce the amine group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research applications.

In conclusion, 5-bromo-1-benzothiophen-3-amine (CAS No. 45859-82-3) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for benzothiophene derivatives, compounds like 5-bromo-1-benzothiophen-3-am ine will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:45859-82-3)5-bromo-1-benzothiophen-3-amine
A919122
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):154.0/259.0/698.0